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molecular formula C10H14O4 B585674 3,4,5-Trimethoxybenzyl-d9 Alcohol CAS No. 1219805-74-9

3,4,5-Trimethoxybenzyl-d9 Alcohol

Cat. No. B585674
M. Wt: 207.273
InChI Key: QPHLRCUCFDXGLY-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897820B2

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[BH4-].[Na+].O>>[O:2]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][OH:7])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling it to room temperature
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction and suction
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing the filter residue by anhydrous alcohol (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in rotarory evaporater
CUSTOM
Type
CUSTOM
Details
to dry
ADDITION
Type
ADDITION
Details
adding dichlormethane (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
WASH
Type
WASH
Details
washing with sodium hydroxide solution (50 ml) twice
ADDITION
Type
ADDITION
Details
with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to dry overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing the filter residue with dichlormethane (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in rotarory evaporater
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Name
Type
product
Smiles
O(C)C=1C=C(CO)C=C(C1OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.72%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07897820B2

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[BH4-].[Na+].O>>[O:2]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][OH:7])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling it to room temperature
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction and suction
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing the filter residue by anhydrous alcohol (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in rotarory evaporater
CUSTOM
Type
CUSTOM
Details
to dry
ADDITION
Type
ADDITION
Details
adding dichlormethane (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
WASH
Type
WASH
Details
washing with sodium hydroxide solution (50 ml) twice
ADDITION
Type
ADDITION
Details
with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to dry overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing the filter residue with dichlormethane (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in rotarory evaporater
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Name
Type
product
Smiles
O(C)C=1C=C(CO)C=C(C1OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.72%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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